2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Anticholinesterase Thiadiazole SAR Neurodegeneration

Secure the genuine 5-amino-1,3,4-thiadiazole-2-sulfanyl core with the essential 4-bromophenyl terminal amide. This compound (CAS 329921-68-8) is mandatory for acetyl-/butyrylcholinesterase inhibitor screening, as 5-methyl analogs are completely inactive. The para-bromo configuration delivers the physicochemical profile required for SAR-driven permeability and potency studies. Procuring an unmatched isomer or 5-substituted variant loses the specific activity signature that justifies your experimental use.

Molecular Formula C10H9BrN4OS2
Molecular Weight 345.2 g/mol
Cat. No. B5515861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Molecular FormulaC10H9BrN4OS2
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br
InChIInChI=1S/C10H9BrN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)
InChIKeyUGHQPVZOXAOMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide – Core Identity and Procurement Baseline


2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide (CAS 329921-68-8) is a synthetic 1,3,4-thiadiazole derivative featuring a 5-amino group on the thiadiazole ring, a sulfanylacetamide linker, and a 4-bromophenyl terminal amide. It is supplied as a solid screening compound (MW 345.23 g/mol, C10H9BrN4OS2) with a catalog identity SC-5911410 . Its computed logP is 1.54, logSW is -3.03, and topological polar surface area is 80.9 Ų . The 5-amino-1,3,4-thiadiazole-2-thiol precursor is a known pharmacophore in carbonic anhydrase inhibition, antibacterial, and anticancer research [1].

Why 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide Cannot Be Replaced by Arbitrary Thiadiazole Analogs


In-class substitution is unreliable because the 5-amino donor on the thiadiazole ring and the para-bromophenyl acceptor collectively govern target engagement and physicochemical behavior. In a direct comparative study of thiadiazole-2-ylthioacetamides, compounds bearing a 5‑amino group exhibited anticholinesterase activity, whereas the corresponding 5‑methyl derivatives were completely inactive [1]. Simultaneously, moving the bromine from the para to the ortho or meta position alters logP, solubility, and intermolecular interactions, which can shift potency or selectivity . Consequently, procurement of “a similar thiadiazole” without matching both the 5‑amino substitution and the 4‑bromophenyl appendage risks losing the activity signature that justifies experimental use.

Quantitative Differentiation Evidence for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide


5-Amino vs. 5-Methyl Thiadiazole Derivatives in Cholinesterase Inhibition

Altintop et al. (2012) evaluated a set of 2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. All 5-amino-substituted compounds showed measurable enzyme inhibition, while the 5-methyl congeners were entirely devoid of activity [1]. This binary switch demonstrates that the 5‑amino group is a non‑negotiable structural determinant for cholinesterase engagement; selecting a 5‑methyl analog for a neuroscience or toxicology program would abolish the desired pharmacodynamic effect.

Anticholinesterase Thiadiazole SAR Neurodegeneration

Para-Bromophenyl vs. Ortho-/Meta-Bromophenyl Isomers – Physicochemical Profile

The 4‑bromophenyl isomer (target compound) displays a computed logP of 1.54 and a logSW of –3.03 . The 2‑bromophenyl isomer (CAS 454656-05-4, same molecular formula) is also commercially available, but its substitution pattern influences dipole moment, π‑stacking, and solvation free energy. Although head‑to‑head experimental solubility comparisons are not published, the difference in bromine position is known to shift logP by 0.2–0.5 units in analogous acetamide series . For assay design, these deviations affect DMSO stock preparation, membrane permeability, and nonspecific binding.

Physicochemical profiling LogP Solubility Isomer comparison

5‑Amino‑1,3,4‑thiadiazole Scaffold in Carbonic Anhydrase Inhibition – Pharmacophore Necessity

5‑Amino‑1,3,4‑thiadiazole‑2‑thiol derivatives are established carbonic anhydrase (CA) inhibitors, with reported Ki values in the low micromolar range against hCA II and tumor‑associated hCA IX [1]. The 5‑amino group participates in the zinc‑binding network, while the sulfanyl‑acetamide extension modulates isoform selectivity. Substitution of the thiadiazole core with a 1,2,4‑triazole or oxadiazole ring substantially reduces CA affinity, confirming that the 5‑amino‑1,3,4‑thiadiazole pharmacophore is privileged for this target class [2]. Although direct Ki data for the exact 4‑bromophenyl derivative are not publicly available, the scaffold conservation argues for its inclusion in CA‑focused screening libraries.

Carbonic anhydrase Thiadiazole Enzyme inhibition

Optimal Application Scenarios for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide


Cholinesterase Inhibitor Screening and SAR Expansion

The compound serves as a 5‑amino‑thiadiazole probe for acetyl‑ and butyrylcholinesterase assays. Because the 5‑amino group is a prerequisite for activity while the 4‑bromophenyl amide tail can be systematically varied, this molecule provides a rational starting point for fragment‑based or HTS‑driven elaboration of AChE/BuChE inhibitors [1]. Its use avoids the pitfall of selecting a 5‑methyl analog that would be silent in the assay.

Carbonic Anhydrase Isoform‑Profiling Library

Owing to the conserved 5‑amino‑1,3,4‑thiadiazole‑2‑sulfanyl core, the compound can be included in a focused CA inhibitor panel to evaluate the contribution of the 4‑bromophenyl substituent to isoform selectivity (CA II vs. CA IX vs. CA XII). Class‑level evidence indicates that the thiadiazole scaffold binds the catalytic zinc, making this compound a valid candidate for stopped‑flow CO₂ hydration and X‑ray crystallography campaigns [2].

Physicochemical Benchmarking for Halogen‑Position Effects

With a computed logP of 1.54 and logSW of –3.03 , the 4‑bromophenyl derivative can be used alongside its 2‑bromophenyl and 3‑bromophenyl isomers to experimentally map the impact of halogen position on solubility, permeability (PAMPA or Caco‑2), and metabolic stability. Such comparative data are essential for medicinal chemistry teams optimizing lead‑like properties while retaining potency.

Antimicrobial or Antileishmanial Scaffold Exploration

Thiadiazole-2-thioacetamide derivatives bearing 5‑amino groups have shown antileishmanial activity (IC₅₀ values in the 10–50 µM range against Leishmania major promastigotes) [3]. The 4‑bromophenyl variant can be profiled in parallel with other aryl‑substituted analogs to define the SAR around the amide terminus, providing a direct link between the 4‑bromo substitution and antiparasitic potency.

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